3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid
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Overview
Description
3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are significant due to their potential pharmaceutical and biological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the coupling of anthranilic acid derivatives with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. These benzoxazinones are subsequently treated with ammonia solution to yield quinazolinone derivatives .
Chemical Reactions Analysis
3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinazoline ring, often using halogens or nitro groups as substituents.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other quinazoline derivatives.
Industry: It is used in the development of new pharmaceuticals and as a potential anti-biofilm agent.
Mechanism of Action
The mechanism of action of 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit quorum sensing transcriptional regulators in bacteria, thereby reducing biofilm formation and virulence factors . In cancer research, it targets enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
3-Phenylquinazolin-4(3H)-one: Known for its antibacterial activity.
6-Bromo-3-(2-fluorophenyl)quinazolin-4(3H)-one: Exhibits significant activity against Staphylococcus aureus.
7-Chloro-3-phenylquinazolin-4(3H)-one: Shows activity against Escherichia coli.
Compared to these compounds, 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-14-6-4-7-15(12-14)20-24-19-11-3-2-10-18(19)21(25-20)23-17-9-5-8-16(13-17)22(26)27/h2-13H,1H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMAZNOMVDJKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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